2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and a methoxyphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide typically involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 2-methoxyaniline to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-(2-methoxyphenyl)acetamide.
Reduction: Formation of 2-(4-chlorophenoxy)-N-(2-aminophenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2-hydroxyphenyl)acetamide
- 2-(4-chlorophenoxy)-N-(2-aminophenyl)acetamide
- 2-(4-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide
Uniqueness
2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide is unique due to the presence of both a chlorophenoxy group and a methoxyphenyl group. This combination imparts specific chemical and biological properties that may not be present in similar compounds. Its unique structure allows for diverse applications and potential therapeutic benefits.
Properties
CAS No. |
62095-63-0 |
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Molecular Formula |
C15H14ClNO3 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H14ClNO3/c1-19-14-5-3-2-4-13(14)17-15(18)10-20-12-8-6-11(16)7-9-12/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
UIQBWICVTDGUNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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